1-(3-chlorophenyl)-N-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(3-chlorophenyl)-N-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethylphenyl group, and a dihydropyridazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-ethylphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired dihydropyridazine compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogen substitution reactions can occur on the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of brominated or chlorinated derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-N-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-3-(4-ethylphenyl)urea
- 1-(4-chlorophenyl)-3-(2-ethylphenyl)urea
- 1-(3-chlorophenyl)-3-(2,6-diethylphenyl)urea
Uniqueness
1-(3-chlorophenyl)-N-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its dihydropyridazine core, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C19H16ClN3O2 |
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Molecular Weight |
353.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(4-ethylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C19H16ClN3O2/c1-2-13-6-8-15(9-7-13)21-19(25)18-17(24)10-11-23(22-18)16-5-3-4-14(20)12-16/h3-12H,2H2,1H3,(H,21,25) |
InChI Key |
KQAMSMIXMOFODW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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